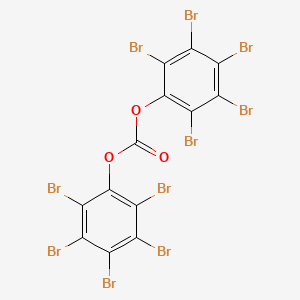
Bis(pentabromophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentabromophenyl) carbonate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the manufacturing of electronics, textiles, and other materials to enhance their fire-resistant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl) carbonate typically involves the reaction of pentabromophenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H2Br5OH+COCl2→(C6H2Br5O)2CO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pentabromophenyl) carbonate primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It can also participate in transcarbonation reactions, where the carbonate group is transferred to another molecule.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Transcarbonation Reactions: These reactions typically require a catalyst, such as a base or an organometallic compound, to facilitate the transfer of the carbonate group.
Major Products Formed:
Substitution Reactions: The major products are typically bis-substituted derivatives, where the bromine atoms are replaced by the nucleophiles.
Transcarbonation Reactions: The products are polycarbonate resins, which are used in various industrial applications
Wissenschaftliche Forschungsanwendungen
Bis(pentabromophenyl) carbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Its flame-retardant properties make it useful in the development of fire-resistant materials for laboratory equipment and protective clothing.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of flame-retardant plastics, textiles, and electronic components .
Wirkmechanismus
The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .
Vergleich Mit ähnlichen Verbindungen
Bis(pentafluorophenyl) carbonate: Similar in structure but contains fluorine atoms instead of bromine. .
Decabromodiphenyl ether: Another brominated flame retardant, but with a different structure and slightly different properties.
Uniqueness: Bis(pentabromophenyl) carbonate is unique due to its high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33374-34-4 |
|---|---|
Molekularformel |
C13Br10O3 |
Molekulargewicht |
1003.2 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI-Schlüssel |
GLMRCTIBJCEHLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


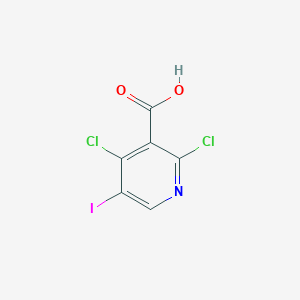
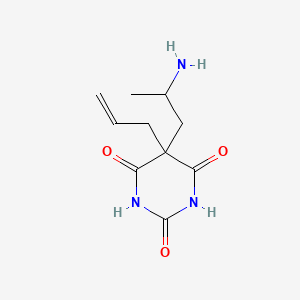
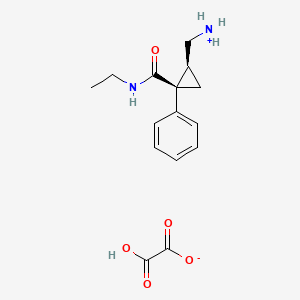
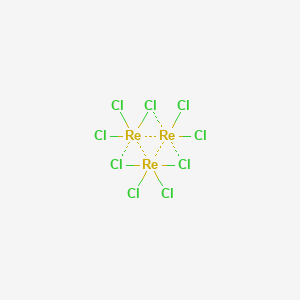
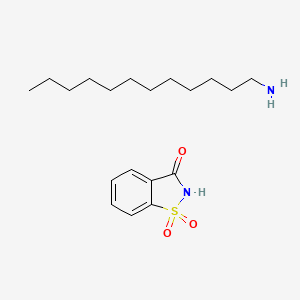
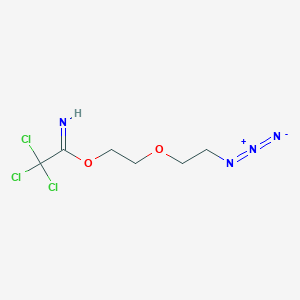

![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
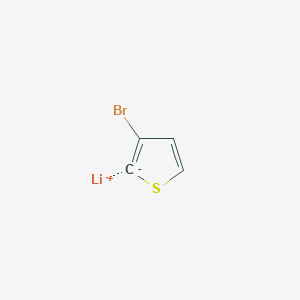
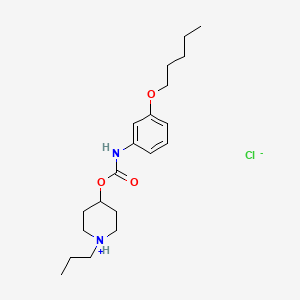


![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
